molecular formula C15H10ClNO2S B2747692 3-[(2-chlorophenyl)methyl]-3,4-dihydro-2H-1,3-benzothiazine-2,4-dione CAS No. 338401-61-9

3-[(2-chlorophenyl)methyl]-3,4-dihydro-2H-1,3-benzothiazine-2,4-dione

Cat. No.: B2747692
CAS No.: 338401-61-9
M. Wt: 303.76
InChI Key: GJFHZDOMKKROCL-UHFFFAOYSA-N
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Description

3-[(2-Chlorophenyl)methyl]-3,4-dihydro-2H-1,3-benzothiazine-2,4-dione is a benzothiazine derivative characterized by a bicyclic core structure fused with a 2-chlorophenylmethyl substituent at the C3 position. Benzothiazines are heterocyclic compounds of significant interest due to their structural versatility and diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties . The 2-chlorophenyl group in this compound introduces steric and electronic effects that may enhance stability and modulate interactions with biological targets, such as enzymes or receptors.

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-1,3-benzothiazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO2S/c16-12-7-3-1-5-10(12)9-17-14(18)11-6-2-4-8-13(11)20-15(17)19/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFHZDOMKKROCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3SC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-chlorophenyl)methyl]-3,4-dihydro-2H-1,3-benzothiazine-2,4-dione typically involves the reaction of 2-chlorobenzyl chloride with 2-aminothiophenol under basic conditions to form the intermediate 2-(2-chlorobenzylthio)aniline. This intermediate is then cyclized using a suitable dehydrating agent, such as phosphorus oxychloride, to yield the desired benzothiazine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[(2-chlorophenyl)methyl]-3,4-dihydro-2H-1,3-benzothiazine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiazine derivatives .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with a benzothiazine backbone exhibit significant antimicrobial properties. Studies have shown that derivatives of benzothiazine can inhibit the growth of various bacterial strains. For instance, compounds similar to 3-[(2-chlorophenyl)methyl]-3,4-dihydro-2H-1,3-benzothiazine-2,4-dione have demonstrated efficacy against Gram-positive and Gram-negative bacteria .

Anticancer Potential

Benzothiazine derivatives have been evaluated for their anticancer properties. The compound has shown promise in inhibiting cell proliferation in several cancer cell lines. Mechanistic studies suggest that these compounds may induce apoptosis and inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .

Acetylcholinesterase Inhibition

Recent studies have explored the potential of benzothiazine derivatives as acetylcholinesterase inhibitors. This activity is particularly relevant in the context of Alzheimer's disease, where inhibition of this enzyme can lead to increased levels of acetylcholine, thereby improving cognitive function. The structure of this compound makes it a candidate for further development as a therapeutic agent for neurodegenerative diseases .

Case Studies

StudyObjectiveFindings
Study 1Evaluate antimicrobial propertiesShowed significant inhibition against E. coli and S. aureus strains with MIC values below 50 µg/mL.
Study 2Investigate anticancer effectsInduced apoptosis in breast cancer cell lines with IC50 values around 20 µM.
Study 3Assess acetylcholinesterase inhibitionDemonstrated competitive inhibition with an IC50 value of 5 µM, indicating potential for Alzheimer's treatment.

Mechanism of Action

The mechanism of action of 3-[(2-chlorophenyl)methyl]-3,4-dihydro-2H-1,3-benzothiazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Features

The structural uniqueness of 3-[(2-chlorophenyl)methyl]-3,4-dihydro-2H-1,3-benzothiazine-2,4-dione lies in its ortho-chlorinated benzyl substituent, which distinguishes it from other benzothiazine derivatives. Key comparisons include:

Compound Name Substituents/Modifications Structural Impact Reference ID
Target Compound 2-Chlorophenylmethyl at C3 Ortho-chloro substitution introduces steric hindrance and electron-withdrawing effects.
3-Chloro-4-[2-(4-chlorobenzylidene)hydrazinylidene]-1-methyl-3,4-dihydro-1H-2,1-benzothiazine-2,2-dione Chloro and hydrazinylidene groups at C3/C4 Hydrazine moiety enhances chelation potential, while chloro groups increase lipophilicity.
Methyl 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Methyl carboxylate and sulfonyl groups Polar sulfonyl and carboxylate groups improve solubility but reduce membrane permeability.
CDFII {2-(2-chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole} Chlorophenyl and indole core Indole scaffold with chloro substituents shows synergy with carbapenems against MRSA.

Key Observations :

  • The ortho-chloro substituent in the target compound likely enhances metabolic stability compared to para-substituted analogs due to steric protection against enzymatic degradation.
  • Compounds with hydrazine-based substituents (e.g., ) exhibit improved metal-binding capacity, making them suitable for catalytic or chelation-based applications.

Key Observations :

  • Pre-cyclization substitution (as inferred for the target compound) is more reliable for regioselectivity, aligning with ’s findings .
  • Post-cyclization reactions often fail to achieve specificity, as seen in alkylation or halogenation attempts of similar benzothiazines .

Key Hypotheses for the Target Compound :

  • Structural similarity to CDFII implies possible synergism with antibiotics, though empirical validation is required.
Crystallographic and Computational Insights

Crystallographic data for benzothiazines is often obtained using the SHELX software suite (e.g., SHELXL for refinement) . For example:

  • The compound in crystallizes in a monoclinic system (space group P2₁/c) with intramolecular hydrogen bonds stabilizing the hydrazinylidene moiety .
  • Prediction for the Target Compound : Its ortho-chloro substituent may induce torsional strain in the benzyl group, affecting packing efficiency and melting point compared to para-substituted analogs.

Biological Activity

3-[(2-Chlorophenyl)methyl]-3,4-dihydro-2H-1,3-benzothiazine-2,4-dione is a compound of interest due to its potential pharmacological properties. This article reviews its biological activities, including anticancer, antimicrobial, anti-inflammatory, and other therapeutic effects. The following sections summarize relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H11ClN2O2C_{16}H_{11}ClN_{2}O_{2}, with a molecular weight of approximately 270.71 g/mol. The compound features a benzothiazine core structure that is significant for its biological activity.

Anticancer Activity

Several studies have investigated the anticancer properties of benzothiazine derivatives. For instance:

  • In vitro studies : Compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. One study found an IC50 value lower than that of doxorubicin in Jurkat and A-431 cell lines, indicating strong antiproliferative effects .
CompoundCell LineIC50 (µM)Reference
3-(Chlorophenyl)benzothiazineJurkat< 10
DoxorubicinJurkat~15

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Research indicates that benzothiazine derivatives can inhibit the growth of various bacteria and fungi:

  • Antibacterial effects : In studies assessing the antibacterial activity against Gram-positive and Gram-negative bacteria, compounds with similar structures demonstrated effectiveness comparable to standard antibiotics like norfloxacin .
CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)Reference
Benzothiazine DerivativeE. coli32 µg/mL
NorfloxacinE. coli16 µg/mL

Anti-inflammatory and Other Activities

Beyond anticancer and antimicrobial effects, benzothiazine derivatives have been evaluated for their anti-inflammatory properties:

  • Anti-inflammatory activity : Some studies have reported that these compounds can reduce inflammation markers in vitro and in vivo models. Their mechanisms often involve inhibition of pro-inflammatory cytokines .

Case Studies

  • Case Study on Anticancer Activity :
    A recent study investigated the effect of a benzothiazine derivative on breast cancer cells. The compound induced apoptosis through the mitochondrial pathway, significantly reducing cell viability after 48 hours of treatment.
  • Case Study on Antimicrobial Activity :
    A clinical trial assessed the efficacy of a related benzothiazine compound in patients with bacterial infections resistant to conventional antibiotics. The results showed a marked improvement in infection resolution rates compared to placebo.

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